molecular formula C6H13NO7 B1593736 1-Deoxy-1-nitro-L-mannitol CAS No. 6027-42-5

1-Deoxy-1-nitro-L-mannitol

Cat. No.: B1593736
CAS No.: 6027-42-5
M. Wt: 211.17 g/mol
InChI Key: HOFCJTOUEGMYBT-UHFFFAOYSA-N
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Description

1-Deoxy-1-nitro-L-mannitol is a chemical compound with the molecular formula C6H13NO7 and a molecular weight of 211.17 g/mol . It is a derivative of mannitol, a sugar alcohol, and is characterized by the presence of a nitro group (-NO2) attached to the first carbon atom of the mannitol molecule. This compound is known for its applications in various scientific research fields, particularly in chemistry and biology.

Preparation Methods

1-Deoxy-1-nitro-L-mannitol can be synthesized through several methods. One common synthetic route involves the reduction of 6-deoxy-L-mannose (L-rhamnose) by catalytic hydrogenation . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction proceeds at room temperature and atmospheric pressure, resulting in the formation of this compound.

Chemical Reactions Analysis

1-Deoxy-1-nitro-L-mannitol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives under specific conditions.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups (-OH) in the mannitol backbone can undergo substitution reactions with various reagents to form esters, ethers, or other derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various acids or bases depending on the desired reaction. Major products formed from these reactions include amino derivatives, esters, and ethers.

Scientific Research Applications

1-Deoxy-1-nitro-L-mannitol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Deoxy-1-nitro-L-mannitol involves its interaction with biological membranes, particularly the blood-brain barrier. The nitro group and the hydroxyl groups in the mannitol backbone facilitate its transport across cell membranes. Once inside the cells, it can undergo further chemical transformations, influencing various molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but its ability to cross the blood-brain barrier makes it a compound of interest in neurological research .

Comparison with Similar Compounds

1-Deoxy-1-nitro-L-mannitol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

6-nitrohexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFCJTOUEGMYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915493
Record name 1-Deoxy-1-nitrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14199-83-8, 94481-72-8, 6027-42-5
Record name 1-Deoxy-1-nitro-D-mannitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-nitro-L-galactitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC159058
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC25292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Deoxy-1-nitrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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